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molecular formula C11H7FO3 B8815273 5-(4-Fluorophenoxy)furan-2-carbaldehyde CAS No. 141580-53-2

5-(4-Fluorophenoxy)furan-2-carbaldehyde

Cat. No. B8815273
M. Wt: 206.17 g/mol
InChI Key: CFKRLHFQRLBKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183264B2

Procedure details

To a solution of DMSO (50 mL) of p-fluorophenol (3.6 g) was added NaH (1.3 g/60% in oil) at room temperature, which was stirred for 15 minutes at room temperature. 5-Nitro-furan-2-carbaldehyde (5.0 g) was then added thereto, which was stirred for 40 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate. The solvent was evaporated from the organic layer under a reduced pressure, and the residue was purified by silica gel chromatography (heptane:ethyl acetate=2:1) to obtain 5-(4-fluoro-phenoxy)-furan-2-carbaldehyde (1.6 g).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.[F:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[H-].[Na+].[N+]([C:18]1[O:22][C:21]([CH:23]=[O:24])=[CH:20][CH:19]=1)([O-])=O>O>[F:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][C:18]2[O:22][C:21]([CH:23]=[O:24])=[CH:20][CH:19]=2)=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
which was stirred for 40 minutes at room temperature
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the organic layer under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (heptane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(O2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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